Lipophilicity (LogP) of 4-Chloro vs. 2-Chloro Regioisomer: A Computed Property Comparison
The para-chlorobenzyl substitution in the target compound results in a computationally predicted LogP value of 3.12, which is distinct from its ortho-chlorobenzyl isomer. This difference in lipophilicity directly impacts predicted membrane permeability and non-specific protein binding, guiding lead optimization efforts [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate (free base): LogP = 3.12 |
| Comparator Or Baseline | Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate (free base): LogP = 3.38 |
| Quantified Difference | Δ LogP = -0.26 (4-Cl is less lipophilic than 2-Cl isomer) |
| Conditions | In silico prediction; data sourced from vendor-provided computational chemistry profiles [1]. |
Why This Matters
For medicinal chemists conducting SAR studies, a 0.26 LogP unit difference can significantly shift a compound's position in Lipinski's rule-of-five space and alter its ADME profile, making the correct isomer critical for reproducible results.
- [1] PrenDB. (n.d.). Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate - LogP: 3.38. Philipps-Universität Marburg. View Source
